1-Azabicyclo[3.1.0]hexane-6-carboxylic acid
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Overview
Description
1-Azabicyclo[3.1.0]hexane-6-carboxylic acid is a heterocyclic compound characterized by a bicyclic structure containing a nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Azabicyclo[3.1.0]hexane-6-carboxylic acid can be achieved through various methods. One common approach involves the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate using a dirhodium(II) catalyst . This method allows for the formation of either exo- or endo-3-azabicyclo[3.1.0]hexane-6-carboxylates with high diastereoselectivity .
Industrial Production Methods: Industrial production methods for this compound often involve the use of transition metal-catalyzed reactions. For example, the Ru(II)-catalyzed intramolecular cyclopropanation of alpha-diazoacetates has been employed to produce 6,6-dimethyl-3-azabicyclo[3.1.0]hexane . This method is efficient and can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1-Azabicyclo[3.1.0]hexane-6-carboxylic acid undergoes various chemical reactions, including:
Cyclopropanation: The compound can be synthesized through cyclopropanation reactions involving diazo compounds and transition metal catalysts.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Cyclopropanation: Ethyl diazoacetate and dirhodium(II) catalysts are commonly used.
Oxidation and Reduction:
Major Products: The major products formed from these reactions include various diastereomers of 3-azabicyclo[3.1.0]hexane-6-carboxylates .
Scientific Research Applications
1-Azabicyclo[3.1.0]hexane-6-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Azabicyclo[3.1.0]hexane-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to interact with enzymes and receptors in a manner that can modulate their activity . For example, it has been shown to inhibit certain proteases, making it a potential candidate for antiviral and anticancer therapies .
Comparison with Similar Compounds
1-Azabicyclo[3.1.0]hexane-6-carboxylic acid can be compared with other similar compounds, such as:
3-Azabicyclo[3.1.0]hexane Derivatives: These compounds share a similar bicyclic structure and are used in various pharmaceutical applications.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: This compound is used in the synthesis of antiviral medications and shares similar synthetic routes.
Ficellomycin and Azinomycins: These natural products contain a similar azabicyclic hexane pharmacophore and are used in biological studies.
Properties
CAS No. |
1423024-97-8 |
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Molecular Formula |
C6H9NO2 |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
1-azabicyclo[3.1.0]hexane-6-carboxylic acid |
InChI |
InChI=1S/C6H9NO2/c8-6(9)5-4-2-1-3-7(4)5/h4-5H,1-3H2,(H,8,9) |
InChI Key |
KFGGSPMZCYBUQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(N2C1)C(=O)O |
Origin of Product |
United States |
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